5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione
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Overview
Description
5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione is a synthetic compound with a complex molecular structure. It is primarily used in research settings, particularly in the study of metabolic pathways and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The exact synthetic route and conditions can vary, but common methods include the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle complex organic syntheses. The process involves scaling up the laboratory methods to produce larger quantities while maintaining the purity and consistency of the product. This often requires precise control of reaction conditions, such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: It is used to study metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: A thiazolidinedione derivative used as an antidiabetic agent.
Rosiglitazone: Another thiazolidinedione derivative with similar applications.
Troglitazone: A compound with a similar structure but different pharmacological properties.
Uniqueness
5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its deuterium-labeled form (d4) is particularly valuable in research settings for tracing metabolic pathways and studying drug interactions .
Properties
Molecular Formula |
C21H20N2O5S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H20N2O5S/c1-21(27-10-11-28-21)15-4-5-16(22-13-15)8-9-26-17-6-2-14(3-7-17)12-18-19(24)23-20(25)29-18/h2-7,12-13H,8-11H2,1H3,(H,23,24,25)/b18-12-/i8D2,9D2 |
InChI Key |
DLZDCEKRRJKXND-JGZUXGSASA-N |
Isomeric SMILES |
[2H]C([2H])(C1=NC=C(C=C1)C2(OCCO2)C)C([2H])([2H])OC3=CC=C(C=C3)/C=C\4/C(=O)NC(=O)S4 |
Canonical SMILES |
CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)C=C4C(=O)NC(=O)S4 |
Origin of Product |
United States |
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